molecular formula C21H26N2O2 B5904805 N-ethyl-4'-hydroxy-N-(2-pyrrolidin-1-ylethyl)biphenyl-3-carboxamide

N-ethyl-4'-hydroxy-N-(2-pyrrolidin-1-ylethyl)biphenyl-3-carboxamide

Cat. No. B5904805
M. Wt: 338.4 g/mol
InChI Key: PLNNLLHJVOERCJ-UHFFFAOYSA-N
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Description

N-ethyl-4'-hydroxy-N-(2-pyrrolidin-1-ylethyl)biphenyl-3-carboxamide, commonly known as JNJ-5207852, is a small molecule drug that has been extensively studied for its potential use in treating various disorders.

Scientific Research Applications

JNJ-5207852 has been extensively studied for its potential use in treating various disorders, including anxiety, depression, and schizophrenia. It has also been studied for its potential use in treating addiction, specifically cocaine addiction.

Mechanism of Action

JNJ-5207852 acts as a selective antagonist of the neuropeptide Y (NPY) Y2 receptor. NPY is a neurotransmitter that is involved in various physiological processes, including appetite regulation, stress response, and anxiety. By blocking the Y2 receptor, JNJ-5207852 is thought to reduce anxiety and stress-related behaviors.
Biochemical and Physiological Effects
JNJ-5207852 has been shown to reduce anxiety and stress-related behaviors in animal models. It has also been shown to reduce cocaine self-administration in rats, suggesting its potential use in treating cocaine addiction. However, the exact biochemical and physiological effects of JNJ-5207852 are still being studied.

Advantages and Limitations for Lab Experiments

One advantage of JNJ-5207852 is its selectivity for the Y2 receptor, which reduces the potential for off-target effects. However, one limitation is its poor solubility, which can make it difficult to administer in lab experiments.

Future Directions

For JNJ-5207852 include further studies on its potential use in treating anxiety, depression, and addiction. There is also potential for the development of more potent and selective Y2 receptor antagonists based on the structure of JNJ-5207852. Additionally, the use of JNJ-5207852 as a tool compound in studying the role of the NPY system in various physiological processes is an area of interest for future research.
Conclusion
JNJ-5207852 is a small molecule drug that has been extensively studied for its potential use in treating various disorders. Its selectivity for the Y2 receptor and potential use in treating anxiety, depression, and addiction make it a promising drug candidate. However, further research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

JNJ-5207852 is synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis method involves the reaction of 4'-hydroxy-N-(2-pyrrolidin-1-ylethyl)biphenyl-3-carboxamide with ethyl iodide in the presence of potassium carbonate, followed by a reaction with lithium aluminum hydride and acetic acid to produce the final product.

properties

IUPAC Name

N-ethyl-3-(4-hydroxyphenyl)-N-(2-pyrrolidin-1-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-2-23(15-14-22-12-3-4-13-22)21(25)19-7-5-6-18(16-19)17-8-10-20(24)11-9-17/h5-11,16,24H,2-4,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLNNLLHJVOERCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCN1CCCC1)C(=O)C2=CC=CC(=C2)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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